5-(morpholinosulfonyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide
Description
Properties
IUPAC Name |
5-morpholin-4-ylsulfonyl-N-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O6S/c17-16(18,19)27-12-3-1-11(2-4-12)20-15(22)13-5-6-14(26-13)28(23,24)21-7-9-25-10-8-21/h1-6H,7-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPFPXMLKVJIFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(morpholinosulfonyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the morpholine ring and the sulfonyl group, followed by the introduction of the trifluoromethoxyphenyl group and the furan ring. Common reagents used in these reactions include sulfonyl chlorides, trifluoromethoxybenzenes, and furan derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Purification methods such as recrystallization, chromatography, and distillation are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Morpholinylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-2-furancarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated solvents, strong bases or acids, elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds with similar structures. For instance, fluorine-containing derivatives have shown promising antiproliferative activity against various cancer cell lines, such as NCI-H820 and PANC-1, indicating that modifications to the chemical skeleton can enhance bioactivity .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 1 | NCI-H820 | 2.66 |
| Compound 1 | Huh-7 | 2.36 |
| Compound 1 | PANC-1 | 2.16 |
NLRP3 Inflammasome Inhibition
The compound may also serve as a small molecule inhibitor of the NLRP3 inflammasome, which is implicated in various inflammatory diseases and neurodegenerative disorders. Research has indicated that sulfonamide-based compounds can effectively inhibit NLRP3 activation, thereby reducing inflammation .
Table 2: Inhibition Potency of Sulfonamide Derivatives
| Compound | NLRP3 Inhibition Potency |
|---|---|
| Compound A | High |
| Compound B | Moderate |
| Compound C | Low |
Antiviral Properties
Emerging evidence suggests that compounds with similar structural motifs exhibit antiviral activity. For example, certain derivatives have shown moderate inhibitory effects against viral polymerases, which are crucial for viral replication .
Table 3: Antiviral Activity Against Viral Targets
| Compound | Target | IC50 (nM) |
|---|---|---|
| Compound D | RdRp | 41.26 |
| Compound E | Spike Glycoprotein | 42.27 |
Case Study 1: Fluorinated Parthenolide Analogues
A study focused on fluorinated parthenolide analogues highlighted the importance of fluorine incorporation in enhancing bioactivity and bioavailability . The most promising derivative exhibited significant antiproliferative effects and inhibited lung cancer metastasis through modulation of the STAT3 signaling pathway.
Case Study 2: Development of NLRP3 Inhibitors
In another investigation, researchers developed sulfonamide-based inhibitors targeting the NLRP3 inflammasome . The study revealed that modifications to both sulfonamide and amide moieties were critical for maintaining inhibitory potency against NLRP3 activation.
Mechanism of Action
The mechanism of action of 5-(morpholinosulfonyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the context of its application, such as its role in inhibiting a particular enzyme in a biochemical assay or modulating a receptor in a cellular study.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-[4-(4-morpholinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one
- 5-(4-Chlorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-[4-(4-morpholinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one
- 5-(4-Bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-[4-(4-morpholinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of 5-(morpholinosulfonyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide lies in its trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with improved efficacy and selectivity.
Biological Activity
5-(Morpholinosulfonyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and patents.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C₁₅H₁₈F₃N₃O₃S
- Molecular Weight : 359.38 g/mol
The biological activity of this compound primarily involves its interaction with specific biological targets. The morpholino sulfonyl group is known to enhance solubility and bioavailability, while the trifluoromethoxy group contributes to its potency against various biological pathways.
Biological Activity Overview
- Anticancer Activity :
-
Anti-inflammatory Properties :
- Preliminary research indicates that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This mechanism could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases.
- Antimicrobial Activity :
Table 1: Summary of Biological Activities
| Activity Type | IC50 (μM) | Target Cells/Organisms | Reference |
|---|---|---|---|
| Anticancer | 0.5 | L1210 mouse leukemia cells | |
| Anti-inflammatory | N/A | Human macrophages | Preliminary data |
| Antimicrobial | 2.0 | E. coli, S. aureus |
Case Study: Anticancer Effects
A study conducted on L1210 mouse leukemia cells revealed that this compound effectively inhibited cell proliferation. The addition of thymidine reversed this effect, indicating that the compound's mechanism involves the intracellular release of active metabolites . This suggests a potential pathway for therapeutic use in leukemia treatment.
Synthesis and Formulation
The synthesis of this compound involves several steps, including:
-
Formation of the Morpholinosulfonyl Group :
- Utilizing morpholine and sulfonyl chloride under controlled conditions to yield the morpholinosulfonyl derivative.
-
Introduction of the Trifluoromethoxy Group :
- Employing trifluoromethoxy reagents in a nucleophilic substitution reaction to attach this functional group to the phenyl ring.
-
Furanamide Formation :
- Converting the intermediate product into the final furanamide structure through amidation reactions.
Q & A
Q. Critical Parameters :
- Temperature control (<0°C during sulfonylation to prevent side reactions).
- Anhydrous solvents to avoid hydrolysis of intermediates.
How can researchers confirm the structural integrity and purity of this compound?
Basic Research Question
A multi-analytical approach is required:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion ([M+H]⁺) and fragmentation pattern .
- HPLC : Purity assessment using a C18 column (UV detection at 254 nm) with acetonitrile/water gradients .
Note : X-ray crystallography (if crystalline) provides unambiguous structural confirmation .
What are the key physicochemical properties critical for experimental design?
Basic Research Question
Critical properties include:
- Solubility : Low aqueous solubility (logP ~3.5); use DMSO or DMF for stock solutions .
- Stability : Hydrolytically stable at pH 4–8 but degrades under strong acidic/basic conditions. Store at -20°C in inert atmosphere .
- pKa : Estimated sulfonamide pKa ~9.5, influencing ionization in biological assays .
Q. Methodology :
- Analog Synthesis : Parallel synthesis of derivatives with systematic substituent variations .
- Biological Testing : IC₅₀ determination against target enzymes (e.g., kinases) and ADME profiling .
What strategies are employed to resolve contradictions in reported biological activity data?
Advanced Research Question
Discrepancies often arise from assay variability or impurity effects. Solutions include:
- Orthogonal Assays : Validate activity using both enzymatic (e.g., fluorescence polarization) and cellular (e.g., Western blot) assays .
- Impurity Profiling : LC-MS to identify byproducts (e.g., hydrolyzed sulfonamide) that may interfere with activity .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., normalized IC₅₀ values) .
Case Study : A reported IC₅₀ variation (2–10 µM) for kinase inhibition was traced to differences in ATP concentration across assays. Normalizing to [ATP] = 1 mM resolved discrepancies .
What in silico methods are used to predict interactions with biological targets?
Advanced Research Question
Computational approaches include:
- Molecular Docking : AutoDock Vina or Schrödinger Glide to model binding modes with target proteins (e.g., COX-2) .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes (≥100 ns trajectories) .
- QSAR Models : Machine learning (e.g., Random Forest) to predict bioactivity based on molecular descriptors (e.g., topological polar surface area) .
Validation : Cross-check predictions with experimental mutagenesis data (e.g., alanine scanning of key binding residues) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
